4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-propoxy-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C12H18N2O/c1-2-8-15-11-6-7-14-12-9(11)4-3-5-10(12)13/h6-7,10H,2-5,8,13H2,1H3 |
InChI Key |
IDRFVJHAMVSERQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2CCCC(C2=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis of Tetrahydroquinoline Core
A pivotal step in preparing tetrahydroquinoline derivatives is the cyclization reaction of appropriate precursors such as substituted amines or amino acids. According to patent EP2154132A1, cyclization can be achieved by reacting propylidene-(4-trifluoromethyl-phenyl)-amine or equivalents with protected vinyl amines under acidic conditions involving phosphorus pentoxide and methanesulfonic acid. This method avoids racemic mixtures by employing optically active acid catalysts for stereoselective cyclization, yielding optically active tetrahydroquinoline derivatives without the need for resolution steps.
- Reaction conditions:
- Temperature: 50–120°C (optimal 65–75°C)
- Time: 15 minutes to 7 hours (preferably 2–4 hours)
- Solvents: Toluene, 1,4-dioxane, DMF, or 1,3-dimethylimidazolidinone
- Catalysts: Phosphorus pentoxide with methanesulfonic acid
- Base: Optional, diisopropylethylamine or others if needed
This method is adaptable for preparing derivatives with varied substituents including propoxy groups at the 4-position by selecting suitable starting materials and protecting groups.
Functional Group Transformations at the 8-Position
The 8-amino group is typically introduced via conversion of an oxime or hydroxy precursor at the 8-position:
Oxime Formation and Reduction:
Starting from 8-oximino-5,6,7,8-tetrahydroquinoline derivatives, oximes can be reduced to the corresponding 8-amino compounds using catalytic hydrogenation with nickel-aluminum alloy in alkaline ethanol solutions at room temperature. This method is well-documented in US patent US4011229A for various substituted tetrahydroquinolines.Hydroxy to Amino Conversion:
The 8-hydroxy derivative can be converted to 8-chloro intermediates by treatment with thionyl chloride, followed by nucleophilic substitution with ammonia or amines to yield the 8-amino compound. This two-step sequence is efficient for introducing the amino group at the 8-position.
This step is often performed prior to or after the introduction of the 8-amino group depending on the stability of intermediates.
Detailed Reaction Conditions and Examples
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclization to tetrahydroquinoline core | Propylidene-(4-trifluoromethyl-phenyl)-amine + protected vinyl amine, P2O5 + methanesulfonic acid, 65–75°C, 2–4 h | Optically active acid catalysts can be used for stereoselectivity; solvents include toluene, DMF |
| Oxime formation at 8-position | Hydroxylamine hydrochloride + base (NaOH), reflux in ethanol/water | Forms 8-oximino derivative |
| Oxime reduction to amine | Ni-Al alloy catalyst, 2N NaOH in ethanol, room temperature, 2 h | Produces 8-amino derivative |
| Hydroxy to chloro substitution | Thionyl chloride, 0°C to reflux, then ethanol wash | Converts 8-hydroxy to 8-chloro intermediate |
| Amination at 8-position | Ammonia or amine nucleophile substitution of 8-chloro intermediate | Yields 8-amino tetrahydroquinoline |
| 4-Propoxy introduction | Alkylation with propyl halide or sulfonate, base (e.g., K2CO3), DMF, 50–80°C | Introduces propoxy substituent at 4-position |
Research Findings and Optimization Notes
- The cyclization reaction employing phosphorus pentoxide and methanesulfonic acid is critical for obtaining high yields of the tetrahydroquinoline core without racemization, especially when optically active products are desired.
- Reduction of oximes to amines using nickel-aluminum alloy is a mild and efficient method that avoids over-reduction or side reactions, preserving the tetrahydroquinoline framework.
- The sequence of functional group transformations can be optimized to minimize protecting group manipulations and purification steps.
- Solvent choice and reaction temperature significantly influence yield and stereoselectivity, with lower temperatures favoring stereoselective cyclization.
- Bases and catalysts for alkylation steps must be chosen to avoid decomposition of sensitive tetrahydroquinoline intermediates.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| Tetrahydroquinoline core | Acid-catalyzed cyclization | P2O5, methanesulfonic acid, 65–75°C | Racemic or optically active core |
| 8-Position oxime formation | Hydroxylamine reaction | Hydroxylamine hydrochloride, NaOH, reflux | 8-Oximino derivative |
| 8-Position amine introduction | Catalytic hydrogenation | Ni-Al alloy, NaOH, ethanol, RT | 8-Amino derivative |
| 4-Position propoxy introduction | Alkylation of hydroxy precursor | Propyl halide, base, DMF, 50–80°C | 4-Propoxy substitution |
Chemical Reactions Analysis
Types of Reactions
4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroquinoline compounds .
Scientific Research Applications
4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The position and nature of substituents significantly influence physicochemical properties and bioactivity. Key comparisons include:
- Propoxy vs.
- Amine Position : The 8-amine group is essential for hydrogen bonding in biological targets (e.g., mitochondrial proteins) and metal coordination in catalysis .
Biological Activity
4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine is a member of the tetrahydroquinoline class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural features of 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine include a tetrahydroquinoline core with a propoxy group at the 4-position. This unique structure contributes to its biological activity.
Antiproliferative Effects
Research indicates that 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown effectiveness against:
| Cell Line | IC50 (µM) |
|---|---|
| Human T-Lymphocyte (CEM) | 0.019 |
| Human Cervix Carcinoma (HeLa) | 0.027 |
| Colorectal Adenocarcinoma (HT-29) | 0.039 |
| Ovarian Carcinoma (A2780) | 0.006 |
| Biphasic Mesothelioma (MSTO-211H) | 0.030 |
These values suggest that the compound has potent cytotoxic effects across multiple cancer types, potentially aiding in the development of new anticancer therapies .
The mechanisms through which 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine exerts its biological effects include:
- Induction of Apoptosis : The compound triggers apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production.
- Cell Cycle Arrest : It has been observed to affect various phases of the cell cycle, leading to growth inhibition in cancer cells.
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways involved in cellular proliferation and survival .
Study on Anticancer Properties
In a study published in Pharmaceutical Biology, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their antiproliferative activity. The results indicated that compounds similar to 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine exhibited significant cytotoxicity against various human cancer cell lines. Notably, the presence of the propoxy group was found to enhance the compound's efficacy compared to other derivatives lacking this substituent .
Comparative Analysis with Related Compounds
A comparative analysis was conducted between 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine and other tetrahydroquinoline derivatives:
| Compound | Antiproliferative Activity | Mechanism |
|---|---|---|
| 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine | High | Apoptosis induction |
| 2-Methyl-5,6,7,8-tetrahydroquinolin | Moderate | Enzyme inhibition |
| 5-Hydroxy-tetrahydroquinoline | Low | Metal chelation |
This table illustrates that while all compounds possess some level of biological activity, 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine stands out for its potent antiproliferative effects.
Pharmacokinetics
The pharmacokinetic profile of 4-Propoxy-5,6,7,8-tetrahydroquinolin-8-amine suggests high gastrointestinal absorption and favorable bioavailability. This characteristic is crucial for its potential therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
